molecular formula C11H17NO3 B8503083 tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B8503083
M. Wt: 211.26 g/mol
InChI Key: JGKYCLQDFDRUQJ-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone precursor, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and as a scaffold for the design of enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with specific biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context and the modifications made to the compound for targeted activity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Unique due to its bicyclic structure and the presence of both a ketone and an ester group.

    Bicyclic ketones: Similar in structure but may lack the ester group.

    Tert-butyl esters: Similar in having the tert-butyl ester group but may not have the bicyclic structure.

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic structure with a ketone and an ester group, making it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

JGKYCLQDFDRUQJ-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)C1=O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a Parr pressure bottle, 3-oxo-2-aza-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid tert-butyl ester (1.77 g, 8.46 mmol) was dissolved in methanol (12 ml) and 10% palladium on carbon (wet, 170 mg, 0.16 mmol) was carefully added. The bottle was placed on a Parr hydrogenator and shaken under 40 psi hydrogen pressure for 2 h. The reaction mixture was filtered over Celite and rinsed with methanol/ethyl acetate. The filtrate was concentrated to give 1.88 g of 3-oxo-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester as a light grey oil which was used without further purification.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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